Differential Off-Target Receptor Binding Profile: palm-PrRP31 vs. palm11-PrRP31
Compared to palm11-PrRP31, palm-PrRP31 exhibits a broader and quantifiably higher affinity for several off-target receptors, including the ghrelin receptor, multiple opioid receptors (KOR, MOR, DOR, OPR-L1), and notably, the neuropeptide Y (NPY) Y5 receptor. Specifically, palm-PrRP31 shows a relatively high affinity for the Y5 receptor, a key orexigenic target, whereas palm11-PrRP31's binding is more restricted [1]. The study provides a comprehensive off-target screening panel, indicating that palm-PrRP31 has a higher number of interactions outside its primary targets (GPR10, NPFF-R2, NPFF-R1) [1].
| Evidence Dimension | Binding Affinity for Neuropeptide Y Y5 Receptor |
|---|---|
| Target Compound Data | Relatively high affinity (qualitative from panel screen) |
| Comparator Or Baseline | palm11-PrRP31: Lower/negligible affinity |
| Quantified Difference | Not quantified as a Ki; difference is a qualitative distinction from a broad receptor panel screen. |
| Conditions | Binding assays on a panel of GPCRs related to energy homeostasis, including ghrelin, opioid (KOR, MOR, DOR, OPR-L1), and NPY (Y1, Y2, Y5) receptors. |
Why This Matters
This distinct off-target profile is crucial for research applications where the Y5 receptor or other identified off-targets are part of the experimental hypothesis or a potential confounding variable, making palm-PrRP31 a preferred tool over palm11-PrRP31 for those specific mechanistic studies.
- [1] Strnadová V, et al. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study. Int J Mol Sci. 2021;22(16):8904. View Source
